3-chloro-N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)benzamide
Overview
Description
1,2,4-Triazoles are a class of heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered ring . They are known for their diverse pharmacological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular properties .
Synthesis Analysis
The synthesis of 1,2,4-triazoles often involves the reaction of 4-amino-5-(4-((4-X-phenyl)sulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol with aryl isothiocyanates or with various aromatic acids .Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles is typically solved using direct methods such as SHELXS-97, and the refinement against F2 is carried out using SHELXL-18 .Chemical Reactions Analysis
1,2,4-Triazoles can undergo a variety of chemical reactions. For example, they can be synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Mechanism of Action
Target of Action
Similar compounds with a [1,2,4]triazolo[4,3-b][1,3,4]thiadiazine scaffold have shown promising results against various targets such as parp-1 and egfr .
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to affect various pathways, leading to downstream effects such as apoptosis induction .
Pharmacokinetics
The presence of a carboxamide functionality in the composition of organic molecules has been found to be essential in many clinically approved synthetic and naturally derived drugs .
Result of Action
Similar compounds have been found to exhibit cytotoxic activities against certain cancer cell lines .
Future Directions
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-chloro-N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)benzamide are largely determined by its interactions with various biomolecules. The compound has been found to interact with a variety of enzymes and proteins, influencing their function and activity
Cellular Effects
In terms of cellular effects, this compound has been shown to influence cell function in various ways. It has been found to impact cell signaling pathways, gene expression, and cellular metabolism . The specific effects of this compound on various types of cells and cellular processes are currently being studied.
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several steps. It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are also of interest. Studies have shown that the effects of this compound can change over time, with potential implications for its stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
In animal models, the effects of this compound have been found to vary with different dosages Studies have observed threshold effects, as well as toxic or adverse effects at high doses
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues is an important aspect of its biochemical profile. It is known to interact with various transporters and binding proteins, and can influence its localization or accumulation
Subcellular Localization
The subcellular localization of this compound can influence its activity or function. This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications
Properties
IUPAC Name |
3-chloro-N-[2-[[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N5O2/c21-14-5-3-4-13(12-14)20(28)23-10-11-29-18-9-8-17-24-25-19(27(17)26-18)15-6-1-2-7-16(15)22/h1-9,12H,10-11H2,(H,23,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUPFTXGKGBDCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC(=CC=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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